Immunodominance of Midkine (114-122) as a CD8+ T-Cell Epitope in HLA-A*0201+ Donors
Midkine (114-122) is one of only two immunodominant CD8+ T-cell epitopes identified in the entire human Midkine protein for the HLA-A*0201 allele [1]. This demonstrates its specific and potent immunogenicity relative to other potential peptide fragments. In a study using T lymphocytes from healthy HLA-A2 donors, repeated stimulation with Midkine peptides elicited a T-cell response dominated by this C-terminal nonamer peptide (MDK114-122) and a peptide from the signal peptide (MDK13-21) [2].
| Evidence Dimension | Immunodominance of T-cell response |
|---|---|
| Target Compound Data | Induces a dominant CD8+ T-cell response among a panel of seven predicted HLA-A2 epitopes. |
| Comparator Or Baseline | Five other predicted HLA-A2-binding peptides (e.g., MDK12-21, MDK14-22, MDK63-72) which did not elicit a significant T-cell response. |
| Quantified Difference | Identified as 1 of 2 immunodominant epitopes out of 7 candidates tested. |
| Conditions | In vitro stimulation of T lymphocytes from HLA-A2+ healthy donors, assessed by IFN-γ ELISPOT and HLA-A2 tetramer labeling. |
Why This Matters
This evidence proves that for HLA-A2-related studies, Midkine (114-122) is a proven, immunodominant epitope, whereas other peptides are not validated and likely to be ineffective, directly guiding procurement for T-cell immunology research.
- [1] Midkine (114-122) as an HLA-A*0201 restricted epitope. International Patent Application No. PCT/EP2009/058608 (WO2010010108A1). View Source
- [2] Kerzerho, J., et al. (2010). The Angiogenic Growth Factor and Biomarker Midkine Is a Tumor-Shared Antigen. The Journal of Immunology, 185(1), 418-423. View Source
